AraCTP Inhibition of Human DNA Polymerase Alpha: Competitive Ki Quantification vs. dCTP
AraCTP acts as a competitive inhibitor of human DNA polymerase α with respect to the natural substrate dCTP. The inhibition constant (Ki) for AraCTP against polymerase α is 1.5 μM [1]. For comparison, the structurally related analog ara-5-aza-CTP exhibits a significantly higher Ki of 11 μM against the same enzyme, indicating that AraCTP is approximately 7.3-fold more potent as an inhibitor of polymerase α in this purified system [1].
| Evidence Dimension | Inhibition constant (Ki) for human DNA polymerase α |
|---|---|
| Target Compound Data | Ki = 1.5 μM |
| Comparator Or Baseline | ara-5-aza-CTP: Ki = 11 μM |
| Quantified Difference | AraCTP is 7.3-fold more potent (lower Ki) |
| Conditions | Purified human DNA polymerase α; gapped duplex DNA substrate; competitive inhibition assay with [3H]-dCTP |
Why This Matters
The lower Ki value directly translates to a higher affinity for the polymerase active site, making AraCTP a more efficient inhibitor at lower concentrations, which is critical for dose-response studies and for minimizing off-target effects in cellular assays.
- [1] Townsend AJ, Cheng YC. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template. Mol Pharmacol. 1987;32(3):330-339. View Source
